Superior α-Amylase Inhibition vs Acarbose
In a direct comparative in vitro study, benzo[b]thiophene-2-carbohydrazide (compound 2) exhibited an IC₅₀ of 0.035 µM against α-amylase, compared to acarbose, a clinically used α-glucosidase inhibitor, which showed an IC₅₀ of 0.09 µM under identical assay conditions [1]. This represents a 2.6-fold improvement in inhibitory potency. Furthermore, its oxadiazole derivative (compound 4) achieved an IC₅₀ of 0.032 µM, a 2.8-fold enhancement over acarbose [1].
| Evidence Dimension | α-Amylase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.035 µM |
| Comparator Or Baseline | Acarbose: 0.09 µM |
| Quantified Difference | 2.6-fold lower IC₅₀ (more potent) |
| Conditions | In vitro α-amylase inhibition assay |
Why This Matters
For antidiabetic drug discovery programs, this quantitative superiority over acarbose directly translates to a more efficient and potent starting point for lead optimization, reducing the required dose and potentially improving therapeutic index.
- [1] Ogunyemi OM, Gyebi GA, Adebayo JO, Oguntade JO, Afolabi OB, Ajayi TE, et al. Design, synthesis, characterization, in silico, in vitro and in vivo antidiabetic studies of novel benzothiophene derivatives. J Comput Aided Mol Des. 2025;39:59. View Source
